molecular formula C15H17N3O3S2 B215801 1-[(2-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea

1-[(2-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea

Katalognummer: B215801
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: QRKNYINSBXBIGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzenesulfonamide group and a methoxybenzyl moiety. Its molecular formula is C15H17N3O3S2, and it has a molecular weight of 351.44 g/mol .

Eigenschaften

Molekularformel

C15H17N3O3S2

Molekulargewicht

351.4 g/mol

IUPAC-Name

1-[(2-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea

InChI

InChI=1S/C15H17N3O3S2/c1-21-14-5-3-2-4-11(14)10-17-15(22)18-12-6-8-13(9-7-12)23(16,19)20/h2-9H,10H2,1H3,(H2,16,19,20)(H2,17,18,22)

InChI-Schlüssel

QRKNYINSBXBIGH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Kanonische SMILES

COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxybenzylamine with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

1-[(2-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-[(2-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to a cascade of biochemical events. For example, it may inhibit carbonic anhydrase enzymes, affecting cellular pH regulation and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(2-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxybenzyl moiety and carbamothioyl linkage differentiate it from other benzenesulfonamide derivatives, making it a valuable compound for research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.